2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
The synthesis of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps, typically starting with the formation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions, altering the electronic properties of the compound.
Substitution: The trifluoromethyl group and the methoxyphenyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar compounds include those with imidazole rings, trifluoromethyl groups, or methoxyphenyl groups. Examples include:
1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Shares the imidazole and trifluoromethyl groups but lacks the methoxyphenyl group.
4-methoxyphenyl-1H-imidazole: Contains the imidazole and methoxyphenyl groups but lacks the trifluoromethyl group.
N-(p-tolyl)acetamide: Features the p-tolyl and acetamide groups but lacks the imidazole and trifluoromethyl groups.
The uniqueness of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in the combination of these functional groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-17-6-10-20(11-7-17)31-24(33)16-35-25-30-15-23(18-8-12-22(34-2)13-9-18)32(25)21-5-3-4-19(14-21)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHQUWDXIKRZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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